Enantiomeric Purity: >99% ee for (S)-Enantiomer via Asymmetric Hydrogenation vs. 0% ee for Racemate
The (S)-enantiomer of 2-methyl-3-phenylpropan-1-ol was obtained with >99% enantiomeric excess (ee) through ChenPhos-Rh-catalyzed asymmetric hydrogenation of (E)-2-methyl-3-phenylprop-2-en-1-ol [1]. In contrast, the racemic mixture, produced by non-stereoselective reduction, exhibits 0% ee by definition. The enantioselective method afforded the product in 98% isolated yield with the (S)-configuration confirmed by chiral HPLC and optical rotation [1].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >99% ee (S)-enantiomer |
| Comparator Or Baseline | Racemic 2-methyl-3-phenylpropan-1-ol: 0% ee |
| Quantified Difference | >99 percentage points absolute ee difference |
| Conditions | Asymmetric hydrogenation using (RC,SFc,SP)-ChenPhos/Rh(NBD)2BF4 catalyst, 25 atm H2, room temperature, 20 h; ee determined by chiral HPLC (Chiralpak OD-H column) |
Why This Matters
For any stereochemistry-driven application, an ee of >99% ensures that the downstream chiral product retains the desired absolute configuration, whereas the racemate introduces 50% of the undesired enantiomer, rendering it unsuitable for enantioselective synthesis.
- [1] Wang Q, Liu X, Liu X, Li B, Nie H, Zhang S, Chen W. Highly Enantioselective Hydrogenation of 2-Substituted-2-Alkenols Catalysed by ChenPhos-Rh Complex. Chem. Commun. 2013, Supporting Information, pp. 7–8. View Source
